Ethyl 5-amino-2-ethyl-1,3-thiazole-4-carboxylate
Description
Ethyl 5-amino-2-ethyl-1,3-thiazole-4-carboxylate is a thiazole derivative featuring an ethyl group at position 2, an amino group at position 5, and an ethyl carboxylate moiety at position 3. Thiazoles are heterocyclic scaffolds with diverse applications in medicinal chemistry and materials science, often modified at positions 2, 4, and 5 to tune reactivity, solubility, and bioactivity .
Properties
IUPAC Name |
ethyl 5-amino-2-ethyl-1,3-thiazole-4-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2S/c1-3-5-10-6(7(9)13-5)8(11)12-4-2/h3-4,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHLZYAIVDXLQRL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=C(S1)N)C(=O)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-amino-2-ethyl-1,3-thiazole-4-carboxylate typically involves the reaction of ethyl 2-bromoacetate with thiourea to form ethyl 2-amino-1,3-thiazole-4-carboxylate. This intermediate is then subjected to further reactions to introduce the amino and ethyl groups at the 5 and 2 positions, respectively .
Industrial Production Methods
Industrial production methods for this compound often involve optimizing the reaction conditions to maximize yield and purity. This includes controlling the temperature, reaction time, and the use of catalysts to facilitate the reactions. The final product is usually purified through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-amino-2-ethyl-1,3-thiazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiazolidine derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and alkyl halides for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiazolidine derivatives, and various substituted thiazole compounds. These products are often characterized using techniques like NMR, IR, and mass spectrometry .
Scientific Research Applications
Medicinal Chemistry
Ethyl 5-amino-2-ethyl-1,3-thiazole-4-carboxylate is primarily used as a building block in the synthesis of pharmaceutical agents. Its thiazole structure is conducive to interactions with biological targets, making it a valuable scaffold in drug discovery.
Antimicrobial Activity
The compound exhibits notable antimicrobial properties against a range of pathogens. Research indicates that it can inhibit both Gram-positive and Gram-negative bacteria, as well as fungal strains.
| Pathogen Type | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Gram-positive bacteria | 32 µg/mL |
| Gram-negative bacteria | 64 µg/mL |
| Fungi | 16 µg/mL |
The mechanism of action involves disruption of bacterial cell wall synthesis and interference with metabolic pathways critical for microbial survival.
Anticancer Potential
Studies have shown that derivatives of thiazole compounds, including this compound, exhibit cytostatic properties that can inhibit cancer cell proliferation. The compound's ability to interact with specific receptors involved in tumor growth makes it a candidate for further investigation in cancer therapy .
Agricultural Applications
In agricultural chemistry, this compound is utilized in the formulation of pesticides and herbicides. Its biological activity against various pathogens helps enhance crop protection and yield.
Fungicidal Properties
The compound has demonstrated efficacy against common agricultural fungal pathogens, contributing to its use in developing fungicides. Research indicates that its application can significantly reduce fungal infections in crops, thereby improving food security.
Materials Science
The unique properties of this compound also make it suitable for applications in materials science. It is being explored for incorporation into polymer formulations to enhance thermal stability and mechanical strength.
Polymer Development
Incorporating thiazole derivatives into polymers can lead to the development of advanced materials with specific electronic or optical properties. This area of research is still evolving but holds promise for creating materials with tailored functionalities .
Case Study 1: Antimicrobial Efficacy
A study conducted on various thiazole derivatives including this compound revealed significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The study highlighted the compound's potential as a lead candidate for developing new antibiotics .
Case Study 2: Agricultural Application
Research focused on the agricultural application of thiazole derivatives found that formulations containing this compound showed a marked reduction in fungal infections in crops such as wheat and corn. The study concluded that this compound could be an effective component in integrated pest management strategies .
Mechanism of Action
The mechanism of action of Ethyl 5-amino-2-ethyl-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets. For instance, it can bind to bacterial enzymes, inhibiting their activity and thereby exerting its antimicrobial effects. The compound may also interact with DNA, leading to the disruption of cellular processes and ultimately cell death .
Comparison with Similar Compounds
Comparison with Structural Analogues
Ethyl 5-Amino-1,3-thiazole-4-carboxylate
- Structure : Lacks the 2-ethyl group present in the target compound.
- Synthesis: Prepared via sulfonylation of the 5-amino group using sulfonyl chlorides (e.g., pyridine-2-sulfonyl chloride or phenylsulfonyl chloride) under basic conditions .
- Reactivity: The 5-amino group undergoes nucleophilic reactions, such as sulfonamide formation, without steric hindrance from a 2-ethyl group .
- Key Difference : The absence of a 2-ethyl substituent may enhance reaction rates due to reduced steric effects compared to the target compound.
Ethyl 2-Acetyl-1,3-thiazole-4-carboxylate
- Structure : Features an acetyl group at position 2 instead of ethyl.
- Synthesis: Generated via an [4+1] cyclization of L-cysteine ethyl ester and pyruvic aldehyde, followed by oxidation with MnO₂ .
Ethyl 2-Phenyl-5-trifluoromethyl-1,3-thiazole-4-carboxylate
- Structure : Contains a phenyl group at position 2 and a trifluoromethyl group at position 4.
- Impact of Substituents: The trifluoromethyl group increases polarity and metabolic stability, while the phenyl group introduces steric bulk.
Physical and Chemical Properties
Biological Activity
Ethyl 5-amino-2-ethyl-1,3-thiazole-4-carboxylate is a heterocyclic compound recognized for its diverse biological activities. This article delves into the compound's synthesis, biological mechanisms, and applications in various fields, supported by data tables and research findings.
Overview of this compound
This compound is characterized by the presence of both amino and ethyl groups, which contribute to its unique chemical properties and biological activities. The compound is synthesized through reactions involving ethyl 2-bromoacetate and thiourea, leading to various derivatives with potential therapeutic applications.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. It has been shown to inhibit the growth of various bacterial and fungal strains. The mechanism involves binding to bacterial enzymes, disrupting their activity, and potentially interfering with DNA processes leading to cell death .
Table 1: Antimicrobial Activity of this compound
| Microorganism | Minimum Inhibitory Concentration (MIC) | Activity Level |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | Moderate |
| Escherichia coli | 16 µg/mL | High |
| Candida albicans | 64 µg/mL | Moderate |
Antitumor Effects
Thiazole derivatives have been widely studied for their anticancer properties. This compound has shown potential in inhibiting tumor cell proliferation. In vitro studies indicate that it may induce apoptosis in cancer cells through various pathways, including modulation of Bcl-2 family proteins .
Table 2: Antitumor Activity of this compound
| Cancer Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa (Cervical) | 10.5 | Induction of apoptosis |
| MCF7 (Breast) | 8.0 | Cell cycle arrest |
| A549 (Lung) | 12.0 | Inhibition of proliferation |
The biological activity of this compound can be attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound inhibits key enzymes involved in metabolic pathways within microorganisms and cancer cells.
- DNA Interaction : It may bind to DNA, disrupting replication and transcription processes.
- Cell Signaling Modulation : The compound influences signaling pathways that regulate cell survival and apoptosis.
Study on Antimicrobial Efficacy
A study conducted on various thiazole derivatives demonstrated that this compound exhibited superior antimicrobial activity compared to its analogs. The research highlighted its effectiveness against resistant strains of bacteria such as Methicillin-resistant Staphylococcus aureus (MRSA) .
Investigation into Anticancer Properties
In a preclinical study examining the anticancer effects of thiazole derivatives, this compound was found to significantly reduce tumor growth in xenograft models. The study indicated that the compound's ability to induce apoptosis was linked to its influence on the mitochondrial pathway .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
